

Mass Spectrometry of Methyl 2-amino-5-chlorobenzoate: Application Notes and Protocols

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Compound of Interest

Compound Name: Methyl 2-amino-5-chlorobenzoate

Cat. No.: B046927

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Abstract

This document provides a detailed overview of the mass spectrometric analysis of **Methyl 2-amino-5-chlorobenzoate**, a key intermediate in pharmaceutical synthesis. It includes established protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, a comprehensive breakdown of its electron ionization fragmentation pattern, and quantitative data presented for clarity. The information herein is intended to serve as a practical guide for researchers and professionals involved in the characterization and quality control of this compound.

Introduction

Methyl 2-amino-5-chlorobenzoate (CAS No: 5202-89-1) is a substituted anthranilic acid ester widely utilized in the synthesis of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its chemical structure consists of a chlorinated benzene ring with amino and methyl ester functional groups. Mass spectrometry is an indispensable technique for the structural elucidation, purity assessment, and quantification of this compound. This application note details the expected mass spectral behavior and provides standardized protocols for its analysis.

Chemical Properties and Structure

Property	Value	Reference
Chemical Formula	C ₈ H ₈ ClNO ₂	[1][2][3]
Molecular Weight	185.61 g/mol	[2][4][5]
IUPAC Name	methyl 2-amino-5-chlorobenzoate	[2]
Synonyms	Methyl 5-chloroanthranilate, 5-Chloroanthranilic acid methyl ester	[1][4]
CAS Number	5202-89-1	[1][5]

Mass Spectrometry Data

Electron Ionization (EI) Mass Spectrum

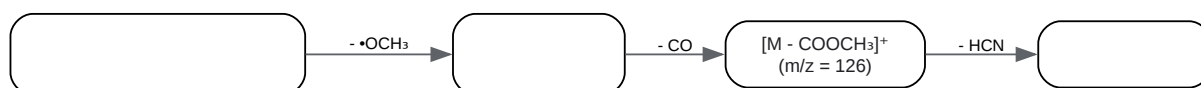
The electron ionization mass spectrum of **Methyl 2-amino-5-chlorobenzoate** is characterized by a distinct molecular ion peak and several major fragment ions. The data presented below is based on the National Institute of Standards and Technology (NIST) library spectrum.[1]

m/z	Relative Intensity (%)	Ion Identity
185	65	[M] ⁺ (Molecular Ion)
154	100	[M - OCH ₃] ⁺
126	40	[M - COOCH ₃] ⁺
90	25	[C ₆ H ₄ Cl] ⁺
63	15	[C ₅ H ₃] ⁺

Fragmentation Pathway

The fragmentation of **Methyl 2-amino-5-chlorobenzoate** under electron ionization (EI) follows predictable pathways for aromatic esters.[6][7][8] The initial event is the removal of an electron to form the molecular ion [M]⁺ at m/z 185. Subsequent fragmentation involves the loss of the

methoxy radical ($\bullet\text{OCH}_3$) to form the base peak at m/z 154, which is a stable acylium ion. Further fragmentation can occur through the loss of the entire carbomethoxy group ($\bullet\text{COOCH}_3$) to yield an ion at m/z 126.



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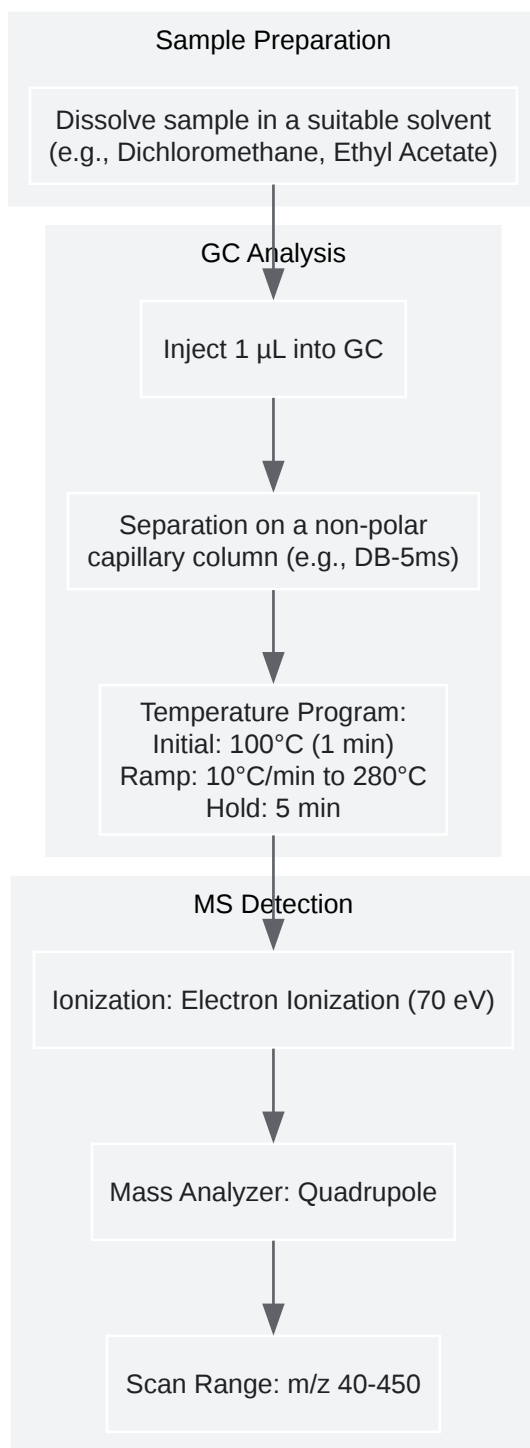
Caption: Proposed fragmentation pathway of **Methyl 2-amino-5-chlorobenzoate**.

Experimental Protocols

The following are general protocols for the analysis of **Methyl 2-amino-5-chlorobenzoate** using GC-MS and LC-MS. Instrument parameters may require optimization based on the specific system used.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like **Methyl 2-amino-5-chlorobenzoate**.



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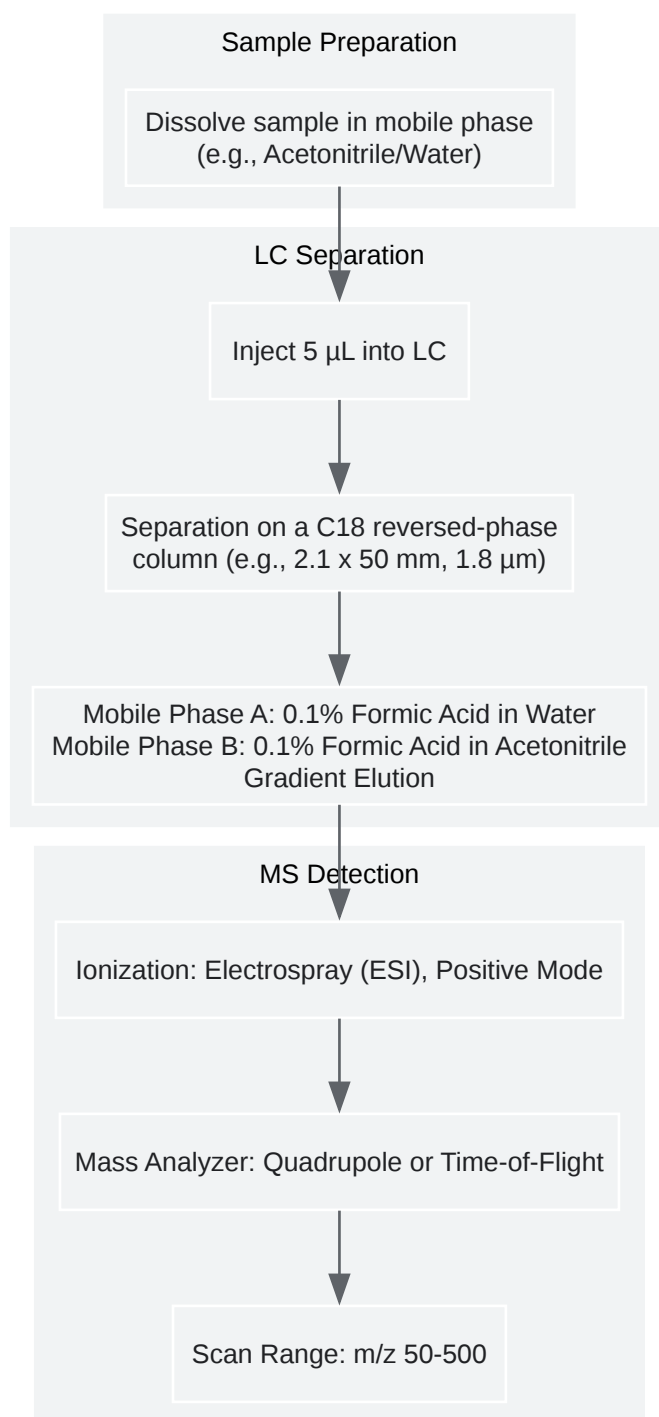
Caption: General workflow for GC-MS analysis.

Instrumentation:

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 250°C.
- Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is suitable for the analysis of less volatile compounds and can be used for high-throughput screening.



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Caption: General workflow for LC-MS analysis.

Instrumentation:

- Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
- Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.
- Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 μ m) or equivalent.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- ESI Parameters:
 - Capillary Voltage: 3500 V
 - Nebulizer Pressure: 40 psi
 - Drying Gas Flow: 10 L/min
 - Drying Gas Temperature: 350°C

Applications

The mass spectrometric methods described are applicable to:

- Quality Control: Ensuring the purity and identity of **Methyl 2-amino-5-chlorobenzoate** in bulk manufacturing and pharmaceutical formulations.
- Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.
- Metabolic Studies: Investigating the metabolic fate of drugs synthesized from this intermediate.
- Reaction Monitoring: Tracking the progress of chemical reactions involving **Methyl 2-amino-5-chlorobenzoate**.

Conclusion

This application note provides essential mass spectrometry data and standardized protocols for the analysis of **Methyl 2-amino-5-chlorobenzoate**. The detailed fragmentation pattern and optimized GC-MS and LC-MS methods will aid researchers and drug development professionals in the accurate identification, quantification, and quality assessment of this important pharmaceutical intermediate.

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